Soraprazan
描述
Synthesis Analysis
The synthesis of Soraprazan and its metabolites, particularly glucuronide conjugates, involves complex synthetic routes due to the compound's sensitivity under harsh Lewis acid conditions typically employed in glucuronidation methodologies. A novel synthesis approach has been developed using N-acetylated Soraprazan, allowing for the successful generation of the required glucuronide metabolites on a gram scale (Senn-Bilfinger et al., 2006).
Molecular Structure Analysis
Soraprazan exhibits a unique molecular structure that enables its potent and reversible inhibition of the gastric H+/K+ ATPase proton pump. This inhibition is achieved through specific, competitive, and reversible binding to the potassium binding site of the proton pump, thereby blocking the secretion of H+ ions into the gastric lumen and effectively reducing gastric acid production.
Chemical Reactions and Properties
While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions. Its stability under various conditions and reactivity with other compounds, particularly in the formation of glucuronide conjugates, is crucial for its pharmacological efficacy and metabolism.
Physical Properties Analysis
The physical properties of Soraprazan, including its solubility, melting point, and stability, are essential for its formulation and therapeutic application. These properties influence the drug's bioavailability, absorption, and distribution within the body. Understanding Soraprazan's physical characteristics is crucial for optimizing its pharmaceutical formulations and ensuring effective delivery to the target site of action.
Chemical Properties Analysis
Soraprazan's chemical properties, such as its acid-base behavior, reactivity, and functional group interactions, play a significant role in its mechanism of action as a P-CAB. The compound's ability to selectively inhibit the H,K-ATPase enzyme through competitive binding to the potassium site highlights its chemical specificity and the importance of its chemical structure in its pharmacological activity.
- Glucuronide conjugates of Soraprazan synthesis (Senn-Bilfinger et al., 2006).
- Soraprazan's pharmacology and biochemistry (Simon et al., 2007).
科学研究应用
1. Inhibition of Gastric Acid Secretion
- Summary of Application : Soraprazan is a potassium-competitive acid blocker (P-CAB) that has been used in the treatment of gastroesophageal reflux disease (GERD). It acts as a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase .
- Methods of Application : The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency. This was done using ion leaky vesicles and isolated gastric glands .
- Results : Soraprazan shows immediate inhibition of acid secretion in various in vitro models and in vivo. It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases. Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .
2. Treatment of Stargardt Disease
- Summary of Application : Soraprazan has demonstrated the ability to remove lipofuscin, one of the hallmarks in Stargardt disease (STGD) pathogenesis, from Retinal Pigment Epithelium (RPE) cells .
- Methods of Application : A phase II trial was designed to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with STGD .
- Results : The trial was successful and a grant of €6m was received in December 2017. The outcome is a randomized (2:1) proof of concept, double-masked, placebo-controlled, two arm, multicenter trial to evaluate the efficacy and safety of soraprazan (20 mg orally once a day) in subjects with STGD by measuring the reduction of the amount of lipofuscin in the RPE cells of subjects with quantitative autofluorescence (qAF) .
安全和危害
未来方向
Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .
属性
IUPAC Name |
(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWILYDZRJORZDR-MISYRCLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Soraprazan | |
CAS RN |
261944-46-1 | |
Record name | Soraprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SORAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。